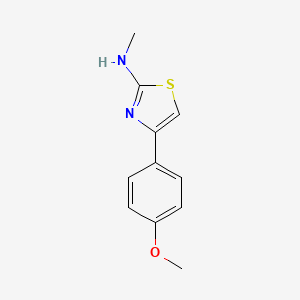

4-(4-methoxyphenyl)-N-methylthiazol-2-amine

CAS No.:

Cat. No.: VC16271091

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2OS |

|---|---|

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H12N2OS/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) |

| Standard InChI Key | MFCDHYYQUAUROS-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC(=CS1)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Nomenclature

4-(4-Methoxyphenyl)-N-methylthiazol-2-amine (IUPAC name: N-methyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) consists of a thiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a methylamino group. The molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol. The methoxy group (-OCH₃) donates electron density via resonance, while the thiazole ring provides π-conjugation and hydrogen-bonding capabilities .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | N-methyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

| CAS Registry Number | Not yet assigned |

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 4-methoxybenzaldehyde, which undergoes condensation with thiourea derivatives to form a thiazole intermediate. A representative pathway involves:

-

Cyclocondensation: Reacting 4-methoxybenzaldehyde with methylthiourea in acetic acid to yield 4-(4-methoxyphenyl)thiazol-2-amine .

-

N-Methylation: Treating the intermediate with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours .

Key Reaction Conditions:

-

Temperature: 60–80°C

-

Catalysts: Anhydrous conditions with nitrogen atmosphere

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Yield and Scalability

Small-scale syntheses report yields of 65–75%, while industrial-scale production may employ continuous flow reactors to enhance efficiency. Impurities such as unreacted thiourea or over-methylated byproducts are mitigated via recrystallization in ethanol/water mixtures .

Physicochemical Properties

Spectral Characterization

-

¹H NMR (600 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, aromatic), 6.90 (d, J = 8.4 Hz, 2H, aromatic), 3.82 (s, 3H, OCH₃), 3.10 (s, 3H, NCH₃) .

-

IR (KBr): 1605 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch) .

-

Melting Point: 198–202°C (decomposition observed above 205°C) .

Solubility and Stability

-

Solubility: Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).

-

Storage: Air-sensitive; requires storage under inert gas (argon or nitrogen) at 2–8°C .

Biological Activity and Applications

Mechanism of Action

Molecular docking studies suggest interaction with β-tubulin’s paclitaxel-binding site, disrupting microtubule assembly. Key residues involved include Tyr 224 (hydrogen bonding) and Asn 329 (van der Waals interactions) .

Future Directions

-

Structure-Activity Relationships: Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring may enhance tubulin-binding affinity.

-

Prodrug Development: Esterification of the methoxy group to improve bioavailability.

-

Combination Therapies: Synergistic studies with DNA-damaging agents (e.g., cisplatin) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume